molecular formula C11H10ClNO3 B057098 (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione CAS No. 148857-42-5

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

Cat. No. B057098
M. Wt: 239.65 g/mol
InChI Key: KBRVYEPWGIQEOF-SSDOTTSWSA-N
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Description

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a compound with notable significance in medicinal chemistry due to its incorporation into various synthetic and biological studies. The interest in such molecules stems from their potential in drug discovery and design, leveraging their unique structural and chemical properties.

Synthesis Analysis

The synthesis of isoindoline derivatives, including (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, often involves strategies to construct the isoindoline scaffold efficiently. Cyclocarbonylative Sonogashira coupling presents a valuable route for constructing isoindoline structures by reacting suitable alcohols and amides, highlighting the atom-economic synthesis of such compounds (Albano & Aronica, 2017).

Scientific Research Applications

Synthesis and Material Applications

  • Optoelectronic Properties : Novel derivatives of isoindoline-1,3-dione, including (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, have been synthesized and studied for their optoelectronic properties. These compounds exhibit high thermal stability and fluorescent properties, useful in material science applications (Mane, Katagi, & Melavanki, 2019).

  • Green Catalysis : Isoindoline-1,3-dione derivatives have been synthesized using environmentally friendly methods, such as the Water Extract of Onion Peel Ash (WEOPA) method. This approach avoids harmful reagents and offers a sustainable method for producing these compounds (Journal, Chia, Chee, Aziz, Radzi, & Kan, 2019).

  • Heterogeneous Catalysis : Functionalized isoindoline-1,3-dione derivatives have been used to create magnetic nanoparticles for catalyzing the synthesis of 4H-pyran derivatives. This method provides an efficient and environmentally friendly approach for organic synthesis (Shabani, Heravi, Babazadeh, Ghasemi, Amini, & Robertson, 2021).

Medicinal Chemistry and Biological Applications

Crystallography and Theoretical Studies

  • Crystal Structure Analysis : The crystal structure of various isoindoline-1,3-dione derivatives has been characterized, providing insights into their molecular conformation and potential interactions (Evecen, Duru, Tanak, & Agar, 2016).

  • DFT Computational Studies : Density Functional Theory (DFT) has been employed to study the electronic and structural properties of isoindoline-1,3-dione derivatives, aiding in the understanding of their chemical behavior and stability (Duru, Evecen, Tanak, & Ağar, 2018).

Safety And Hazards

The compound is classified as dangerous with hazard statements H301, H311, H331, and H341 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-[(2S)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRVYEPWGIQEOF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

CAS RN

148857-42-5
Record name 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5WWW7SGG3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

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Synthesis routes and methods II

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reacting (S)-(+)-epichlorohydrin with phthalimide to form a stereoisomer of 1-chloro-3-phthalimido-2-propanol;
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